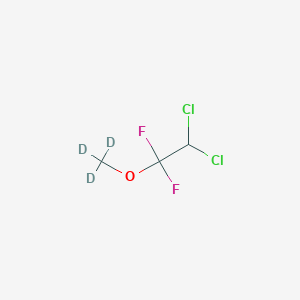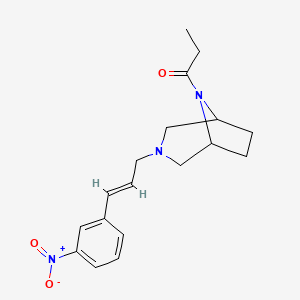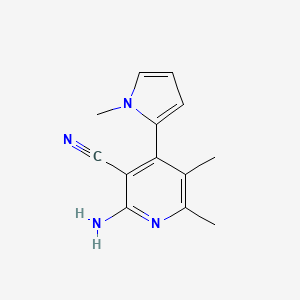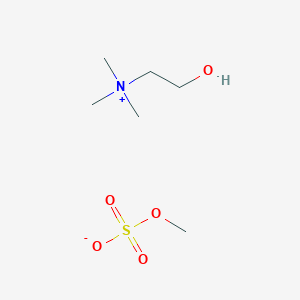
Choline methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choline methyl sulfate is a quaternary ammonium compound that plays a crucial role in various biological processes. It is a derivative of choline, an essential nutrient for humans and many other animals. Choline is involved in the synthesis of phospholipids, which are critical components of cell membranes, and serves as a precursor for the neurotransmitter acetylcholine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Choline methyl sulfate can be synthesized through the reaction of choline chloride with sulfuric acid. The reaction typically involves mixing choline chloride with sulfuric acid under controlled temperature and pressure conditions to produce this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where choline chloride and sulfuric acid are combined under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes to remove impurities and obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Choline methyl sulfate undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine, which is a methyl donor in many biological reactions.
Substitution: This compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Major Products
Aplicaciones Científicas De Investigación
Choline methyl sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
Choline methyl sulfate exerts its effects primarily through its role as a methyl donor in various metabolic processes. It is involved in the synthesis of phosphatidylcholine, a major component of cell membranes, and acetylcholine, a neurotransmitter essential for nerve function . The compound also participates in methylation reactions that regulate gene expression and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Choline chloride: A common form of choline used in dietary supplements and animal feed.
Betaine: An oxidation product of choline that serves as a methyl donor in various biological reactions.
Phosphatidylcholine: A phospholipid derived from choline that is a major component of cell membranes.
Uniqueness
Choline methyl sulfate is unique in its ability to serve as both a methyl donor and a precursor for the synthesis of other important compounds like acetylcholine and phosphatidylcholine. Its dual role in methylation and neurotransmitter synthesis makes it a valuable compound in both biological and industrial applications .
Propiedades
Número CAS |
65151-62-4 |
|---|---|
Fórmula molecular |
C5H14NO.CH3O4S C6H17NO5S |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
2-hydroxyethyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C5H14NO.CH4O4S/c1-6(2,3)4-5-7;1-5-6(2,3)4/h7H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
XYJMOGRCMXCNLD-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCO.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


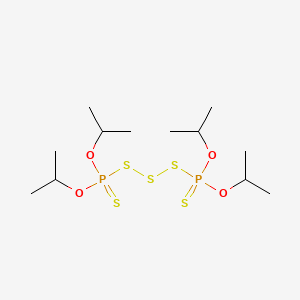
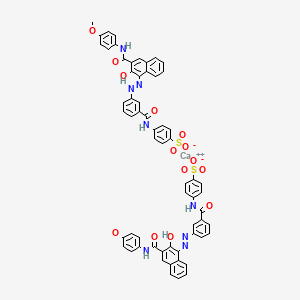
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
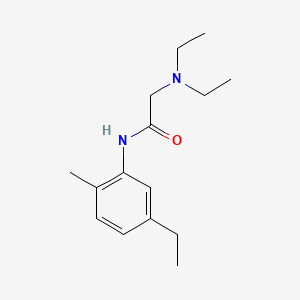

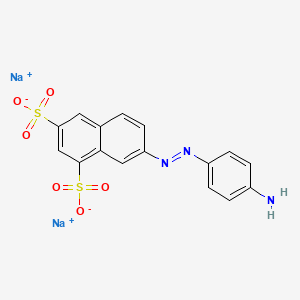
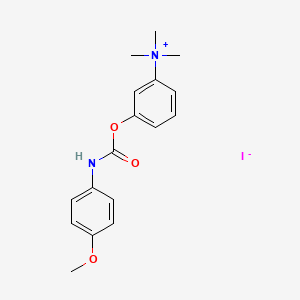
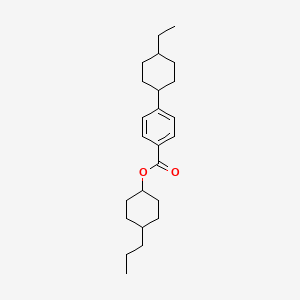
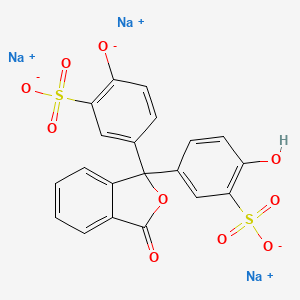
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
